molecular formula C20H16N4O4S B2975893 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 361996-87-4

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B2975893
CAS RN: 361996-87-4
M. Wt: 408.43
InChI Key: PQCDFDUQNJIILG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method . The reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions are mild and metal-free .

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the chemical synthesis and modification of arylimidazo[1,2-a]pyridines, demonstrating their versatility in organic chemistry. For instance, an efficient Cp*Rh(III)-catalyzed selective bis-cyanation of these compounds via N-directed ortho double C-H activation has been developed, showcasing broad functional group tolerance and high yields. This methodology is notable for its operational convenience and suitability for gram-scale production (Zhu et al., 2017).

Structural Analysis and Conformation

The structural analysis of imidazo[1,2-a]pyridine derivatives, including the synthesis and characterization of novel conformers, has been a significant area of study. Research into N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence ending with a condensation reaction, has revealed the presence of mixtures of two conformers, demonstrating the complex structural dynamics of these compounds (Evrard et al., 2022).

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, possessing a wide range of biological activities. The synthesis of C2-functionalized derivatives of Imidazo[1,2-a]pyridine has been explored due to their emerging medicinal potential, despite challenges associated with functionalization at the C2 position due to stability issues against electrophilic attack (Sharma & Prasher, 2022).

Molecular Interactions and Mechanisms

The study of specific ion-molecule interactions of imidazole and 1-methylimidazole in nitrobenzene has provided insights into the formation of hydrogen-bonded complexes, specifying the importance of different functional groups in imidazole molecules. This research highlights the complex interplay of interactions between imidazole derivatives and ions in solution (Delcoigne & Haulait, 1976).

Pharmacological Applications

Recent progress in understanding the pharmacological properties of imidazo[1,2-a]pyridines has been notable. These compounds have been studied for their enzyme inhibitory properties, receptor ligand activities, and anti-infectious agent capabilities, showcasing their significant potential in drug development and therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-8-9-17(12-19(14)24(25)26)29(27,28)22-16-6-4-5-15(11-16)18-13-23-10-3-2-7-20(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCDFDUQNJIILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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